molecular formula C19H20FN3O5S B10996591 Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10996591
M. Wt: 421.4 g/mol
InChI Key: AWSVNNRWSMJABX-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.

    Coupling with Benzoic Acid Derivative: The piperazine derivative is then coupled with methyl 2-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzoate ester.

    Reduction: Reduction reactions can target the sulfonyl group or the ester functionality.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Alcohols or amines depending on the site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the piperazine ring can interact with polar residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
  • Methyl 2-[({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
  • Methyl 2-[({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Uniqueness

The uniqueness of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate lies in the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. Fluorine can enhance metabolic stability and bioavailability, making this compound particularly interesting for drug development.

Properties

Molecular Formula

C19H20FN3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C19H20FN3O5S/c1-28-18(24)16-4-2-3-5-17(16)21-19(25)22-10-12-23(13-11-22)29(26,27)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

AWSVNNRWSMJABX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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